2-(1H-1,2,3-三唑-4-基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

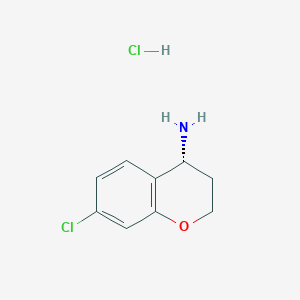

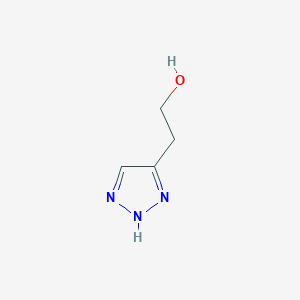

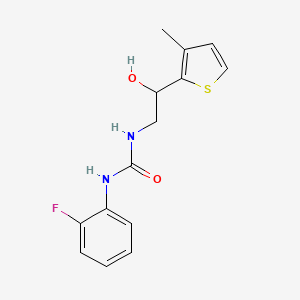

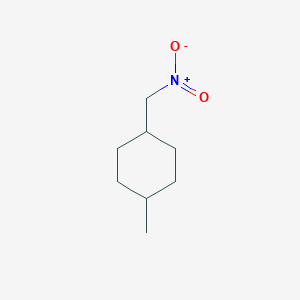

“2-(1H-1,2,3-triazol-4-yl)ethan-1-ol” is a compound that contains a 1H-1,2,3-triazole moiety . The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences . These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

Synthesis Analysis

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis

The newly synthesized compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy . A preliminary structure-activity relationship suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Chemical Reactions Analysis

The compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . The new compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme .Physical and Chemical Properties Analysis

1H-1,2,3-Triazole, like all triazoles, is highly soluble in water . In aqueous solution, it tautomerizes to its 2H-isomer with a 1H/2H ratio of ≈1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .科学研究应用

用于多种生物活性的新型三唑衍生物

三唑衍生物因其在开发具有广泛生物活性的新药方面的潜力而被广泛探索。三唑的结构多功能性允许进行显着变化,从而产生考虑用于临床研究的原型。它们的应用包括抗炎、抗菌、抗分枝杆菌、抗肿瘤和抗病毒特性,特别强调了与绿色化学原理相一致的有效制备的需要 (Ferreira 等人,2013)。

合成路线和点击化学

通过点击化学,特别是铜(I)催化的叠氮化物-炔烃环加成反应 (CuAAC),开发了 1,4-二取代的 1,2,3-三唑,为药物发现、生物偶联和材料科学开辟了新途径。该方法提供了一条合成三唑衍生物的直接途径,突出了它们广泛的生物活性和在制造生物活性分子中的潜在应用 (Kaushik 等人,2019)。

三唑合成中的环保程序

三唑合成环保程序的最新进展强调在保持高产率和效率的同时最大程度地减少对环境的影响。创新包括使用易于回收的催化剂和支持工业规模药物合成的技术,展示了对化学过程中可持续性的承诺 (De Souza 等人,2019)。

金属表面的缓蚀剂

1,2,3-三唑衍生物已显示出作为缓蚀剂的功效,可在腐蚀性介质中保护金属和合金。这些化合物在酸性条件下的稳定性及其环境友好性使其适用于工业应用,突出了该化学物质在药物以外的多功能性 (Hrimla 等人,2021)。

质子传导聚合物膜

在能源领域,1,2,4-三唑及其衍生物是开发质子传导燃料电池膜的有前途的材料。它们的特性,例如增加的热和电化学稳定性、无水条件下的高离子电导率和改进的机械强度,突出了三唑在推进燃料电池技术方面的潜力 (Prozorova & Pozdnyakov, 2023)。

作用机制

Target of Action

1,2,3-Triazoles are a class of compounds that have been studied for their potential biological activities. They have been found to interact with various targets, such as enzymes and receptors, depending on their specific structures .

Mode of Action

The mode of action of 1,2,3-triazoles can vary greatly depending on their specific structures and targets. For example, some 1,2,3-triazoles have been found to inhibit enzymes by binding to their active sites .

Biochemical Pathways

The biochemical pathways affected by 1,2,3-triazoles can also vary greatly depending on their specific structures and targets. They can affect a wide range of biological processes, from cell division to neurotransmission .

Pharmacokinetics

The pharmacokinetics of 1,2,3-triazoles can depend on many factors, including their specific structures, the route of administration, and the individual’s metabolism. Some 1,2,3-triazoles have been found to have good bioavailability .

Result of Action

The result of the action of 1,2,3-triazoles can include a wide range of biological effects, from antimicrobial activity to anticancer effects .

Action Environment

The action of 1,2,3-triazoles can be influenced by various environmental factors, such as pH and temperature. These factors can affect the stability of the compounds and their ability to interact with their targets .

未来方向

生化分析

Biochemical Properties

It is known that the triazole moiety can interact with various biomolecules through hydrogen bonding

Cellular Effects

Some studies suggest that triazole derivatives may have cytotoxic effects on various cancer cell lines

Molecular Mechanism

It is suggested that the triazole ring may interact with β-tubulin via hydrogen bonding , which could potentially affect the polymerization of microtubules

属性

IUPAC Name |

2-(2H-triazol-4-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c8-2-1-4-3-5-7-6-4/h3,8H,1-2H2,(H,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEVQOSZWIDFQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012040-40-2 |

Source

|

| Record name | 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2998597.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2998601.png)

![N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2998605.png)

![1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2998607.png)

![2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenyl-propanoic Acid](/img/no-structure.png)

![4-ethyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2998613.png)

![1-ethyl-5-phenyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2998614.png)

![1-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2998618.png)